3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose
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Overview
Description
3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose involves several steps. The compound is typically prepared through the reaction of a suitable sugar derivative with p-toluoyl chloride under specific conditions. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction
Chemical Reactions Analysis
3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the toluoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Its antitumor activity makes it a candidate for research in cancer treatment, particularly for lymphoid malignancies.
Mechanism of Action
The mechanism of action of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar compounds to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose include:
3’-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-L-arabinofuranose: Another purine nucleoside analog with similar antitumor activity.
1-[2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythro-pentofuranosyl]-5-iodouracil: A compound with similar structural features and biological activity.
The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Properties
Molecular Formula |
C16H18O5 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
(2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C16H18O5/c1-10-4-6-11(7-5-10)14(17)18-9-12-8-13-15(19-12)21-16(2,3)20-13/h4-8,13,15H,9H2,1-3H3 |
InChI Key |
BPGGUPLOUGJKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC3C(O2)OC(O3)(C)C |
Origin of Product |
United States |
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